1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Lipophilicity Aqueous solubility Drug-likeness

This 2-methoxyethyl-substituted urea is a critical tool for medicinal chemistry programs exploring CCR5 antagonism and peripheral target engagement. Compared to its tert-butyl analog, the 2-methoxyethyl chain reduces computed logP by over one unit (XLogP3: 0.1) and adds a hydrogen-bond acceptor, uniquely shifting physicochemical space. Essential for diversity-oriented screening panels covering 1-substituted-3-(2-(3-methylisoxazol-5-yl)ethyl)ureas, this compound enables biophysical (SPR/ITC) binding studies where side-chain polarity modulates kon/koff. Procure to expand SAR libraries with a polar congener that minimizes blood-brain barrier penetration while retaining peripheral target access. Strictly for research; not for human or veterinary use.

Molecular Formula C10H17N3O3
Molecular Weight 227.264
CAS No. 1396860-73-3
Cat. No. B2745612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
CAS1396860-73-3
Molecular FormulaC10H17N3O3
Molecular Weight227.264
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NCCOC
InChIInChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14)
InChIKeyQBXCIVIKXQACRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS 1396860-73-3): Baseline Properties and Class Identity


1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea (CAS 1396860-73-3) is a synthetic, acyclic urea derivative that incorporates a 3-methylisoxazole heterocycle on one terminus and a 2-methoxyethyl chain on the other. The molecular formula is C10H17N3O3 with a molecular weight of 227.26 g/mol, and its computed XLogP3 is 0.1, indicative of balanced hydrophilicity [1]. The compound belongs to a structural class that has been investigated for CCR5 antagonism and other bioactivities, although its own quantitative pharmacological profile remains sparsely documented in the open literature [2].

Why Generic Substitution of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea with In-Class Ureas Is Not a Valid Procurement Strategy


Urea derivatives that share the 3-methylisoxazole-ethyl scaffold but differ in the second N-substituent cannot be treated as interchangeable procurement items. The identity of the non-isoxazole substituent directly governs the compound's lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding conformation. Within the closely related series of 1-substituted-3-(2-(3-methylisoxazol-5-yl)ethyl)ureas, even a single atom change (e.g., tert-butyl vs. 2-methoxyethyl) can shift the computed logP by more than one unit and alter the hydrogen-bond acceptor count, both of which are critical determinants of pharmacokinetic behavior and off-target liability [1]. Consequently, substituting one congener for another without experimental verification compromises assay reproducibility and SAR integrity in lead-optimization programs.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea vs. Closest Structural Analogs


Lower Computed Lipophilicity Compared to the tert-Butyl Analog Enhances Aqueous Solubility Potential

The target compound exhibits an XLogP3 of 0.1, whereas the direct analog 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea has an XLogP3 of 1.2. This 1.1 log unit reduction in computed lipophilicity for the 2-methoxyethyl derivative is expected to translate into higher aqueous solubility, a property that is frequently sought in early-stage lead optimization to improve bioavailability and reduce non-specific binding [1][2].

Lipophilicity Aqueous solubility Drug-likeness

Increased Hydrogen-Bond Acceptor Count Relative to the tert-Butyl Analog Expands Pharmacophoric Space

The 2-methoxyethyl moiety of the target compound contributes an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA). The total HBA count is 4, compared to 3 for 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, which lacks this ether oxygen. The extra acceptor site may enable distinct binding interactions with polar residues in target proteins, a feature that can be exploited in structure-based drug design when the binding site contains unoccupied hydrogen-bond donor side chains [1][2].

Hydrogen bonding Pharmacophore diversity Medicinal chemistry

Larger Topological Polar Surface Area Suggests Improved Membrane Permeability Profile for CNS Exclusion

The topological polar surface area (TPSA) of the target compound is 76.4 Ų, which is 9.2 Ų higher than the 67.2 Ų computed for 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea. TPSA values above approximately 70 Ų are generally associated with poor passive blood-brain barrier penetration, making the target compound a more suitable candidate for peripherally restricted programs where CNS exposure is undesirable [1][2].

Polar surface area Blood-brain barrier CNS drug-likeness

Greater Rotatable Bond Count Imparts Conformational Flexibility Distinct from the Rigid tert-Butyl Analog

The target compound has 6 rotatable bonds, whereas 1-(tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea possesses only 4. The two additional rotatable bonds arise from the 2-methoxyethyl chain, which can adopt multiple low-energy conformations. This increased flexibility may allow the target compound to better adapt to binding pockets with induced-fit characteristics, albeit at the potential cost of a higher entropic penalty upon binding. In contrast, the more rigid tert-butyl analog may exhibit a narrower conformational envelope and therefore different binding thermodynamics [1][2].

Conformational flexibility Entropy penalty Binding adaptability

Class-Level Association with CCR5 Antagonism Differentiates the Scaffold from Non-Isoxazole Ureas

Preliminary pharmacological screening reported in the literature indicates that compounds within the 3-methylisoxazole-ethyl urea chemotype can function as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. However, no quantitative IC50, Ki, or selectivity data are currently available in the public domain for this specific compound. In contrast, many simple alkyl/aryl urea derivatives lacking the isoxazole ring show no CCR5 activity, underscoring the critical role of the isoxazole moiety in target engagement.

CCR5 antagonism Isoxazole pharmacophore Immunology

Recommended Procurement and Application Scenarios for 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea


Peripheral CCR5 Antagonist Lead-Optimization Programs Seeking Low-CNS-Penetration Candidates

The compound's TPSA of 76.4 Ų and low XLogP3 of 0.1 make it a physicochemical outlier among the commonly explored CCR5 antagonist chemotypes. Research groups aiming to minimize blood-brain barrier penetration while maintaining target engagement on peripheral immune cells can acquire this compound as a structurally-differentiated starting point for SAR exploration [1].

Medicinal Chemistry Libraries Requiring Physicochemical Diversity in the Urea Series

When procuring a panel of 1-substituted-3-(2-(3-methylisoxazol-5-yl)ethyl)ureas for diversity-oriented screening, inclusion of the 2-methoxyethyl variant together with the tert-butyl, phenyl, and alkyl chain analogs is essential. The 2-methoxyethyl substituent uniquely lowers logP by over one unit relative to the tert-butyl congener, and adds an H-bond acceptor, thereby broadening the library's coverage of drug-like chemical space [1][2].

Tool Compound for Investigating Ether-Containing Side Chain Effects on Binding Kinetics

The ether oxygen in the 2-methoxyethyl chain provides a distinct hydrogen-bonding and solvation pattern compared to purely alkyl or aryl substituents. Biophysical chemists studying how side-chain polarity modulates urea derivative binding kinetics (kon/koff) can use this compound as a representative polar-chain member in comparative surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies against its tert-butyl and propyl analogs [2].

Procurement for Preliminary in Vitro CCR5 Screening Panels with Explicitly Acknowledged Potency Limitations

For laboratories conducting broad in vitro screens of isoxazole-containing ureas against CCR5, this compound is a suitable procurement candidate provided that researchers incorporate known potent CCR5 antagonists (e.g., maraviroc) as positive controls and accept that its quantitative potency has not been pre-established in public data. The preliminary CCR5 antagonist label [3] serves as a hypothesis, not a validated quantitative benchmark.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.